N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nitrophenoxy group through an acetamide linkage. This compound is of interest due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group, forming 4-nitrophenol.
Acetylation: 4-nitrophenol is then acetylated to form 4-nitrophenyl acetate.
Amidation: The acetylated product is reacted with 4-aminophenol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-aminophenyl-2-(4-nitrophenoxy)acetamide.
Reduction: Formation of N-[4-(amino)phenyl]-2-(4-nitrophenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but lacks the nitrophenoxy group.
N-(4-acetylamino)phenylacetamide: Similar structure but lacks the nitro group.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both the acetylamino and nitrophenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)17-12-2-4-13(5-3-12)18-16(21)10-24-15-8-6-14(7-9-15)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRVXXKFRUNFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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